2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide
Description
This compound is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with an allyl group at position 4 and a sulfanyl-linked propanohydrazide moiety. The hydrazide segment is further functionalized with a 2-hydroxy-5-nitrobenzylidene group. Key structural features include:
- 4-Iodoanilino group: Enhances steric bulk and may influence π-π stacking interactions .
- Nitro and hydroxy substituents: The electron-withdrawing nitro group (at position 5) and hydrogen-bond-donating hydroxy group (at position 2) on the benzylidene moiety likely affect solubility and reactivity .
Synthetic routes typically involve sequential alkylation, condensation, and cyclization steps under reflux conditions (e.g., ethanol or DMF), with structural confirmation via IR, NMR, and elemental analysis .
Properties
Molecular Formula |
C22H22IN7O4S |
|---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C22H22IN7O4S/c1-3-10-29-20(13-24-17-6-4-16(23)5-7-17)26-28-22(29)35-14(2)21(32)27-25-12-15-11-18(30(33)34)8-9-19(15)31/h3-9,11-12,14,24,31H,1,10,13H2,2H3,(H,27,32)/b25-12+ |
InChI Key |
AOMMSALEIUWFHS-BRJLIKDPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The core heterocycle, 4H-1,2,4-triazol-3-yl, is typically synthesized via cyclization reactions involving hydrazine derivatives and suitable nitriles or amidines. According to EP1650204A1, a process involves nitrilization of hydrazides with nitrile derivatives under controlled conditions, followed by cyclization facilitated by acids or bases.
- Nitrilization using reagents such as trimethylsilylnitrile or sodium cyanide in a polar aprotic solvent (e.g., N,N-dimethylacetamide or N,N-dimethylformamide) at low temperatures (0–10°C).
- Cyclization occurs upon heating at 30–70°C, often in the presence of acids like p-toluenesulfonic acid.
- The resulting 1,2,4-triazole derivatives are purified via recrystallization.
- The process yields high purity triazoles with yields ranging from 70–85%, depending on substituents and reaction conditions.
- The method allows for substitution at the 4-position with allyl groups and other functional groups, critical for subsequent modifications.
Introduction of the (4-Iodoanilino)Methyl Group
The (4-iodoanilino)methyl substituent is introduced via nucleophilic aromatic substitution or Mannich-type reactions:
- Mannich reaction: Condensation of formaldehyde, aniline derivatives, and the heterocycle under acidic conditions.
- Nucleophilic substitution: Reaction of the amino group with 4-iodobenzyl halides in the presence of base (e.g., potassium carbonate) in solvents like DMF or DMSO.
- The substitution proceeds efficiently at room temperature or mild heating, with yields around 65–75%.
- The presence of iodine on the aromatic ring enhances the reactivity for further modifications.
Sulfanyl Linkage Formation
The sulfanyl linkage is formed via nucleophilic substitution of a suitable precursor:
- Preparation of thiol intermediates: Reduction of disulfides or direct synthesis from thiourea derivatives.
- Coupling: Reaction of the thiol with the heterocyclic intermediate bearing a leaving group (e.g., halide) under basic conditions.
- Coupling reactions are optimized at pH 8–10, typically in polar aprotic solvents.
- Yields are generally high (70–80%), with purification via chromatography.
Hydrazide Formation and Benzylidene Derivative
The hydrazide derivative, N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide , is synthesized through:
- Hydrazide synthesis: Condensation of the corresponding acid (e.g., 2-hydroxy-5-nitrobenzoic acid) with hydrazine hydrate in ethanol or propanol at elevated temperatures (~80°C).
- Benzylidene formation: Reaction of the hydrazide with aldehyde derivatives under reflux in ethanol, often with catalytic acetic acid, to form the Schiff base (benzylidene hydrazide).
- High yields (>80%) are typical.
- The reaction conditions favor the formation of the E-isomer, which is confirmed via NMR and IR spectroscopy.
Final Assembly: Coupling of the Fragments
The final step involves coupling the heterocyclic sulfanyl intermediate with the benzylidene hydrazide:
- Amide bond formation: Activation of the hydrazide with coupling reagents like EDCI or DCC in an aprotic solvent.
- Condensation: The aldehyde group of the benzylidene reacts with the hydrazide to form the hydrazone linkage, completing the molecule.
- The coupling reaction proceeds efficiently at room temperature.
- Purification is achieved via column chromatography, with yields typically exceeding 60%.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Triazole synthesis | Hydrazine hydrate + nitrile | DMF or N,N-dimethylacetamide | 30–70°C | 7–15 h | 70–85 | Acid catalysis enhances cyclization |
| 2. Aromatic substitution | Formaldehyde + aniline derivative | Ethanol or DMSO | Room temp to 50°C | 4–8 h | 65–75 | Mannich reaction |
| 3. Sulfanyl linkage | Thiol + heterocycle halide | DMSO or DMF | Room temp to 50°C | 4–6 h | 70–80 | Basic conditions |
| 4. Hydrazide synthesis | Acid + hydrazine hydrate | Propanol | 80°C | 10–12 h | >80 | Recrystallization |
| 5. Benzylidene formation | Hydrazide + aldehyde | Ethanol | Reflux | 4–6 h | >80 | E-isomer predominant |
| 6. Final coupling | Activated hydrazide + benzylidene | DCC or EDCI | Room temperature | 4–8 h | 60–70 | Purification via chromatography |
Research Outcomes and Validation
- Spectroscopic confirmation: NMR, IR, and mass spectrometry validate the structure at each step.
- Purity assessment: High-performance liquid chromatography (HPLC) confirms purity >95% for final compounds.
- Biological activity correlation: Preliminary studies suggest that the synthetic modifications enhance biological activity, justifying the multi-step synthesis approach.
Chemical Reactions Analysis
Types of Reactions
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodinated aniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzylidene moiety may play a role in binding to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the triazole and benzylidene moieties. These modifications significantly impact molecular weight, polarity, and biological activity.
- Nitro vs.
- Hydroxy Group : Present in both the target compound and CAS 570418-15-4, this group facilitates hydrogen bonding, improving solubility in polar solvents .
- Iodoanilino Group: The iodine atom contributes to higher molecular weight and may enhance halogen bonding in biological systems .
Tautomerism and Spectral Features
Triazole derivatives often exhibit tautomerism. For example:
- Target Compound : IR spectra (absence of νS-H at ~2500–2600 cm⁻¹) confirm the thione tautomer (C=S at 1247–1255 cm⁻¹) over the thiol form, similar to CAS 723252-32-2 .
- CAS 570418-15-4 : Additional methoxy substitution may stabilize the thione tautomer via steric hindrance, as evidenced by νC=S at 1243–1258 cm⁻¹ .
Computational Similarity Analysis
- Tanimoto Coefficient : Binary fingerprint analysis (e.g., using RDKit) reveals a Tanimoto score of 0.78 between the target compound and CAS 570418-15-4, indicating high structural overlap .
- SIMCOMP Alignment : Subgraph matching identifies a 90% structural similarity between the target compound and CAS 723252-32-2, excluding the nitro/methoxy divergence .
Implications of Structural Differences
- Solubility: The nitro group reduces aqueous solubility compared to methoxy analogs, necessitating DMSO or ethanol for dissolution .
- Bioactivity : Nitro-substituted triazoles are often associated with antimicrobial activity, while methoxy derivatives may exhibit enhanced CNS permeability .
- Stability : The thione tautomer (stabilized by resonance in the target compound) resists oxidation better than thiol forms .
Biological Activity
The compound 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, primarily due to the presence of multiple functional groups that can interact with biological targets.
- Molecular Formula: C21H22IN5O2S
- Molecular Weight: 535.053891 g/mol
- InChIKey: INNZTEMRJONLMO-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The triazole ring and the sulfanyl group may contribute to its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, triazoles have been shown to inhibit the growth of various fungi and bacteria by interfering with their cellular processes. The presence of the allyl and iodinated aniline groups in this compound may enhance its antimicrobial efficacy through synergistic effects.
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. They can inhibit key enzymes involved in cancer cell proliferation and survival. The specific substitution patterns in this compound may allow it to target cancer cells selectively, potentially leading to reduced side effects compared to conventional chemotherapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that compounds similar to our target showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent activity against resistant strains.
- Anticancer Activity : Another investigation focused on a series of triazole-based compounds where one derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth, which was attributed to the induction of apoptosis.
Data Table: Biological Activities Summary
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like fungal CYP51 or human topoisomerase II. Focus on hydrogen bonding (triazole N-atoms) and hydrophobic interactions (iodoanilino group) .
- Binding Affinity Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified enzymes .
- Competitive Inhibition Studies : Use fluorometric assays with substrates like fluconazole for CYP450 inhibition profiling .
What structural modifications enhance bioactivity?
Advanced Research Question
- Triazole Substituents : Replace the allyl group with bulkier aryl groups (e.g., 4-chlorophenyl) to improve hydrophobic interactions .
- Benzylidene Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity and binding to nucleophilic enzyme residues .
- Hydrazide Optimization : Substitute the propanohydrazide chain with shorter/longer alkyl chains to modulate solubility and membrane permeability .
How can computational tools predict binding affinity?
Advanced Research Question
- Pharmacophore Modeling : Use MOE or Phase to identify critical interaction features (e.g., hydrogen bond acceptors at the triazole ring) .
- ADME Prediction : Employ SwissADME to assess solubility (LogP ~3.5) and metabolic stability (CYP2C9/3A4 susceptibility) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
What analytical techniques characterize this compound?
Basic Research Question
- Elemental Analysis : Confirm C, H, N, S, and I composition (deviation <0.3%) .
- Spectroscopy : ¹H/¹³C NMR (δ 8.2–8.5 ppm for hydrazone protons; δ 150–160 ppm for triazole carbons) and FT-IR (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ at m/z 576.45 .
What challenges arise in scaling up synthesis?
Advanced Research Question
- Byproduct Formation : Optimize step 2 (sulfanyl introduction) using flow chemistry to reduce dimerization .
- Solvent Recovery : Replace DMF with recyclable solvents (e.g., PEG-400) for greener synthesis .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) for >98% purity .
How do substituents affect pharmacokinetics?
Advanced Research Question
- Iodoanilino Group : Enhances lipophilicity (LogP +0.5) but may reduce metabolic stability due to P450 interactions .
- Nitrobenzylidene Moiety : Increases plasma protein binding (≥90%) but may limit BBB penetration .
- Triazole Sulfanyl : Improves aqueous solubility via hydrogen bonding but may increase renal clearance .
What models evaluate anticancer potential?
Basic Research Question
- In Vitro : MTT assays on MCF-7 (breast) and A549 (lung) cell lines; IC₅₀ values <10 µM indicate promise .
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor growth inhibition and toxicity .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (G2/M phase) .
How to address stability under physiological conditions?
Advanced Research Question
- pH-Dependent Degradation : Conduct stability studies in buffers (pH 1.2–7.4) with UPLC monitoring. Hydrazide bonds are prone to hydrolysis at pH <3 .
- Light Sensitivity : Store in amber vials; nitro groups are photoreactive and may form nitroso derivatives .
- Formulation Strategies : Use cyclodextrin encapsulation or lipid nanoparticles to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
